2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane
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Overview
Description
2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane is a chemical compound characterized by the presence of an oxirane ring (epoxide) and a 2,4-dichlorophenyl group attached via a thioether linkage. This compound is known for its reactivity and stability, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane typically involves the reaction of 2,4-dichlorothiophenol with an epoxide precursor under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with an epoxide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, flow rate, and residence time, resulting in higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols and Thiols: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the strained three-membered ring of the oxirane, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane: shares similarities with other epoxide-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of the 2,4-dichlorophenyl group and the thioether linkage, which imparts distinct chemical properties and reactivity compared to other epoxides. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)sulfanylmethyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2OS/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFHMTLEJOJLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CSC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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